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Compound of Interest

Compound Name: 2-(3-Fluoro-benzylamino)-ethanol
CAS No.: 937688-47-6
Cat. No.: B1624750

Get Quote

Executive Summary

N-(3-fluorobenzyl)ethanolamine (CAS: 5059-24-2 or analog) is a critical secondary amine
intermediate often utilized in the synthesis of fluorinated pharmaceuticals and designer drugs
(e.g., NBOMe derivatives). Its structural core—a fluorinated benzyl ring coupled to an
ethanolamine chain—presents distinct mass spectrometric signatures essential for
differentiation from non-fluorinated analogs and positional isomers (2-fluoro, 4-fluoro).

This guide provides a definitive analysis of the fragmentation dynamics of N-(3-
fluorobenzyl)ethanolamine under Electron lonization (El) and Electrospray lonization (ESI),
offering a comparative framework against its structural analogs.

Chemical Identity & Structural Basis[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1624750#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Property Specification

Chemical Name N-(3-fluorobenzyl)ethanolamine
Molecular Formula CoH12FNO

Molecular Weight 169.19 g/mol

Monoisotopic Mass 169.0903 Da

Secondary amine, primary alcohol, meta-
Key Structural Features ) ]
substituted fluorobenzene ring

The presence of the fluorine atom at the meta position introduces a mass shift of +17.99 Da

relative to the unsubstituted N-benzylethanolamine (MW 151.21), a critical diagnostic marker in

spectral analysis.

Experimental Protocols

To replicate the fragmentation patterns described below, the following standardized workflows

are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Inlet Temperature: 250°C (Splitless mode).

Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 um film).
Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program: 60°C (1 min hold) — 20°C/min — 300°C (5 min hold).
lonization: Electron lonization (El) at 70 eV.

Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

lonization Source: Electrospray lonization (ESI), Positive Mode.[1][2]
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Collision Energy (CE): Stepped 15, 30, 45 eV for broad coverage.

Fragmentation Mechanism Analysis
Electron lonization (El) Pattern

Under 70 eV EI conditions, the molecule undergoes extensive fragmentation. The charge
localization on the nitrogen atom drives the primary cleavage events.

Key Diagnostic lons (El)
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m/z (Nominal)

Relative
Abundance

Fragment Identity

Mechanism

169

< 5%

[M]*e

Molecular lon (Weak
stability due to rapid

alpha-cleavage).

138

20-40%

[M - CH20H]*

a-Cleavage (Amine
side): Loss of the
hydroxymethyl group
(31 Da) from the

ethanolamine tail.

109

100% (Base Peak)

[C7H6F]*

a-Cleavage (Benzyl
side): Formation of the
stable 3-

fluorotropylium ion.

83

10-20%

[CsHaF]*

Ring Contraction:
Loss of acetylene
(C2H2) from the

fluorotropylium ion.

30

Variable

[CH2=NHz]*

Immonium lon:
Characteristic of
primary/secondary
amines with
unsubstituted alpha

carbons.

Mechanistic Insight: The base peak at m/z 109 is the defining signature. In benzylamines, the

cleavage of the benzylic C-N bond is energetically favored, generating a benzyl cation which

immediately rearranges to the seven-membered tropylium ion. The fluorine substituent remains

intact during this rearrangement, shifting the mass from 91 (unsubstituted) to 109.

Electrospray lonization (ESI) Pattern

In soft ionization (ESI+), the protonated molecule [M+H]* is the precursor. Collision-Induced

Dissociation (CID) yields a different profile dominated by neutral losses.
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e Precursor lon: m/z 170.10 [M+H]*
e Primary Transition: m/z 170 — 152 (Loss of H20, 18 Da).

o Mechanism:[3][4] Intramolecular nucleophilic attack or thermal elimination of the hydroxyl
group.

e Secondary Transition: m/z 170 - 109 (3-fluorobenzyl cation).

o Mechanism:[3][4] Heterolytic cleavage of the C-N bond, similar to El but proton-driven.

Visualizing the Fragmentation Pathway|[3][5][6][7][8]
[9]

The following diagram maps the causal relationships between the parent molecule and its
diagnostic fragments under El conditions.

Imine Cation
- «CH20H (31 Da) [M - CH20H]+
a-Cleavage m/z 138

W ) ; - C2H2 (26 Da) -
N-(3-fluorobenzyl)ethanolamine Benzylic Cleavage | S Flu(gfstreogyggfg lon Ring Contraction Fluoro({:étglaae'::?:adlenyl
[M]+e m/z 169
Complex Rearrangement m/z 109 m/z 83

Immonium lon
[CH2=NH2]+
m/z 30

Click to download full resolution via product page

Figure 1: Proposed Electron lonization (El) fragmentation pathway for N-(3-
fluorobenzyl)ethanolamine. The formation of the m/z 109 ion is the dominant thermodynamic
sink.

Comparative Performance Analysis

Differentiation from structural analogs is critical in forensic and purity applications. The table
below contrasts N-(3-fluorobenzyl)ethanolamine with its most common confusing analytes.
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Molecular lon Base Peak Diagnostic Key
Analyte . . .
(M*) (100%) Mass Shift Differentiator

N-(3- m/z 109
fluorobenzyl)etha 169 109 Ref indicates F-
nolamine benzyl core.
N- Absence of
Benzylethanolam 151 91 -18 Da Fluorine; Base
ine peak at 91.

Identical MS.
N-(2- :

) Requires
fluorobenzyl)etha 169 109 0 Da (Isobaric) ) ]
, Retention Time

nolamine ]

(RT) separation.
N-(4- Identical MS.
fluorobenzyl)etha 169 109 0 Da (Isobaric) Requires RT
nolamine separation.

Tertiary amine;
N-Benzyl-N-

m/z 134
methylethanolam 165 91 -4 Da
) fragment ([M-
ine

31)).

Technical Note on Isomers: Mass spectrometry alone (EI or ESI) cannot reliably distinguish the

2-, 3-, and 4-fluoro positional isomers as they all generate the m/z 109 fluorotropylium ion.

Chromatographic separation is required. Typically, on a non-polar column (e.g., DB-5), the

elution order is often 2-F < 3-F < 4-F due to dipole moment and boiling point variations, though

this must be empirically validated with reference standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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